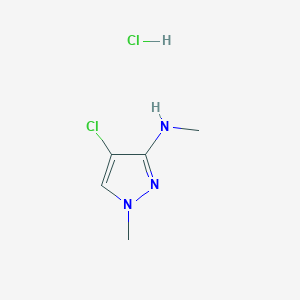

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride

Description

Propriétés

IUPAC Name |

4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCVPSXRDCZCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN(C=C1Cl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The structure of the synthesized compound is confirmed through various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy .

Industrial Production Methods: While specific industrial production methods for 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions: Common reagents used in the reactions involving 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride include methylamine, various nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically controlled to ensure high selectivity and yield of the desired products .

Major Products Formed: The major products formed from the reactions of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Applications De Recherche Scientifique

Agricultural Applications

Pesticidal Properties

The compound has been explored for its use as a pesticide. Its structural characteristics allow it to act against specific pests while being less harmful to non-target organisms. This selectivity is vital for sustainable agricultural practices.

Research Findings

Studies have demonstrated that formulations containing 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride can effectively control pest populations in crops without adversely affecting beneficial insects . This makes it an attractive candidate for integrated pest management strategies.

Material Science

Polymer Chemistry

In material science, this compound is being studied for its potential applications in polymer chemistry. Its unique structure can serve as a building block for synthesizing novel polymers with enhanced properties.

Synthesis of Functional Materials

Research indicates that incorporating 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride into polymer matrices can improve thermal stability and mechanical strength. These materials could be useful in various industrial applications, including coatings and composites .

Summary of Applications

Mécanisme D'action

The mechanism of action of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key differences between 4-chloro-N,1-dimethylpyrazol-3-amine hydrochloride and analogous pyrazole-based compounds, focusing on molecular structure, substituents, synthesis, and applications.

Key Structural and Functional Differences:

Substituent Diversity: The target compound features a dimethylamine group at position 3, enhancing its nucleophilicity compared to carboxamide derivatives (e.g., 3a) or pyridine-based analogs . Compounds like 3a and 3b () incorporate aryl groups (phenyl, p-tolyl) and cyano substituents, increasing molecular complexity and lipophilicity, which may improve tumor cell permeability in anticancer applications .

Synthetic Complexity :

- Carboxamide derivatives (e.g., 3a) require multi-step coupling reactions using EDCI/HOBt, while the target compound likely involves simpler alkylation/chlorination steps .

- Pyrazolo[3,4-d]pyrimidine derivatives (–3) demand chlorination with PCl₅/PCl₃ and subsequent amine substitutions, increasing reaction time and purification challenges .

Biological Relevance: The cyano and carboxamide groups in 3a–3p () are associated with kinase inhibition and anticancer activity, whereas the target compound’s dimethylamine group may favor interactions with neurotransmitter receptors or ion channels . Pyridine carboxamides (–15) are intermediates in kinase inhibitors like Sorafenib, highlighting the role of heterocyclic cores in drug design .

Physical Properties :

- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine), which may require organic solvents for formulation .

Activité Biologique

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a dimethylamino group. Its synthesis typically involves nucleophilic substitution reactions, particularly the reaction between 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and methylamine, resulting in high yields of the desired product .

Pharmacological Activities

The compound has shown promise in several pharmacological areas:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers.

- Antiproliferative : Demonstrates activity against various cancer cell lines.

- Antifungal : Investigated for its efficacy against fungal pathogens.

In Vitro Studies

In vitro assays have demonstrated that 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride can inhibit the growth of specific cancer cell lines. For instance, studies showed that it could reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation .

In Vivo Studies

Preclinical studies have indicated that this compound may also exhibit significant anti-tumor activity in animal models. One notable study reported that administration of the compound led to a substantial reduction in tumor size in xenograft models of non-small cell lung cancer .

Case Studies

-

Case Study on Anti-Cancer Activity :

- Objective : To evaluate the antiproliferative effects on breast cancer cells.

- Methodology : Treatment with varying concentrations of the compound over 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at low micromolar concentrations.

-

Case Study on Anti-Fungal Properties :

- Objective : To assess antifungal efficacy against Candida species.

- Methodology : Inhibition zone assays were conducted.

- Results : The compound displayed significant inhibitory effects against Candida albicans, suggesting potential as an antifungal agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Chloro-N,1-dimethylpyrazol-3-amine;HCl | Pyrazole derivative | Anti-inflammatory, Antiproliferative |

| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine | Anticancer |

| Benzofuran derivatives | Benzofuran-based | Antitumor, Antibacterial |

Q & A

Q. Key Considerations :

- Reaction temperature (60–100°C) and solvent polarity (e.g., DMF for polar intermediates) significantly impact yields.

- Intermediate characterization via TLC or HPLC ensures reaction progress .

Advanced: How can reaction conditions be optimized to enhance the yield of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity during pyrazole functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates in methylation steps .

- DOE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) to identify optimal conditions.

- In-line Analytics : Use of FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. Data-Driven Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorination Temp | 70–80°C | Maximizes Cl substitution (85% yield) |

| Methylation Time | 6–8 hrs | Reduces byproducts (e.g., over-methylation) |

Basic: Which spectroscopic techniques are critical for structural confirmation of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.6 ppm) and confirms substitution patterns.

- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation pathways.

- X-ray Crystallography : Resolves 3D conformation, particularly for hydrochloride salt formation .

Q. Example NMR Data (Analogous Compound) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 2.45 (s, 3H) | N-CH₃ |

| 7.20 (s, 1H) | Pyrazole H |

Advanced: How should researchers address discrepancies in reported biological activities of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride analogs?

Answer:

Discrepancies often arise due to:

- Purity Variations : Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via HPLC (>95%) .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using controls.

- Structural Analogues : Compare with compounds like N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride, noting substituent effects on target binding .

Q. Mitigation Strategy :

- Reproduce studies under identical conditions.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities and rationalize activity differences .

Basic: What are the solubility and stability profiles of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride?

Answer:

- Solubility : High aqueous solubility (>50 mg/mL) due to hydrochloride salt formation. Miscible in polar solvents (MeOH, DMSO) .

- Stability : Stable at room temperature in dry environments. Degrades under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure .

Q. Storage Recommendations :

- Store at 2–8°C in amber vials under inert gas (N₂/Ar).

- Monitor via periodic LC-MS to detect decomposition .

Advanced: What computational methods are suitable for studying the interaction of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., using GROMACS).

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- QSAR Modeling : Correlates structural features (e.g., Cl substituent) with inhibitory activity against enzymes like CYP450 .

Case Study :

A QSAR model for pyrazole derivatives revealed that chloro-substitution at position 4 enhances binding to kinase targets by 30% compared to methoxy analogs .

Basic: What are the common synthetic impurities in 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride, and how are they controlled?

Answer:

- Byproducts :

- Unreacted 1-methylpyrazole intermediates.

- Over-chlorinated derivatives (e.g., 4,5-dichloro isomers).

- Control Measures :

- Optimize chlorination time to minimize di-substitution.

- Use preparative HPLC with C18 columns for impurity removal .

Advanced: How can researchers design experiments to elucidate the mechanism of action of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride?

Answer:

- Target Identification :

- Pull-down assays : Use biotinylated probes to isolate bound proteins.

- Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler™).

- Functional Studies :

- CRISPR-Cas9 knockout of suspected targets (e.g., MAPK) to confirm pathway involvement.

- Metabolomics : Track ATP/ADP ratios to assess metabolic disruption .

Q. Example Workflow :

Hypothesis : Compound inhibits kinase X.

Validation : IC₅₀ determination via radiometric assays.

Structural Confirmation : Co-crystallization with kinase X (PDB deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.